β-Hydrastinediol
Description
β-Hydrastinediol (CAS 17948-41-3) is a steroidal alkaloid derivative characterized by two hydroxyl groups (diol structure) attached to its tetracyclic framework. It is closely related to (±)-β-Hydrastine (CAS 60594-55-0), a well-studied alkaloid isolated from Hydrastis canadensis (goldenseal). The diol moiety in β-Hydrastinediol enhances its polarity compared to its parent compound, influencing its solubility, reactivity, and analytical detection . While β-Hydrastine has been extensively researched for its antimicrobial and anti-inflammatory properties, β-Hydrastinediol is primarily utilized as a synthetic intermediate or reference standard in pharmaceutical research . Its structural confirmation requires rigorous spectroscopic (NMR, IR, MS) and chromatographic (HPLC, LC-MS) validation to ensure purity, as mandated by modern chemical reporting standards .
Properties
CAS No. |
17948-41-3 |
|---|---|
Molecular Formula |
C₂₁H₂₅NO₆ |
Molecular Weight |
387.43 |
Synonyms |
(α1S)-3,4-Dimethoxy-α1-[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1,2-Benzenedimethanol; _x000B_[S-(R*,S*)]-3,4-Dimethoxy-α1-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1,2-Benzenedimethanol; Hydrastinediol; β |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-Hydrastinediol typically involves the use of chiral epoxide intermediates. One approach includes a CF₃COOH-catalyzed epoxide ring-opening/transesterification cascade cyclization from chiral epoxide under mild conditions . Another method involves the use of KHMDS as a catalyst for the same reaction . These methods are highly enantioselective, achieving up to 86% enantiomeric excess (ee) with CF₃COOH and 78% ee with KHMDS .
Industrial Production Methods
Industrial production methods for β-Hydrastinediol are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
β-Hydrastinediol undergoes various types of chemical reactions, including:
Oxidation: β-Hydrastinediol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert β-Hydrastinediol to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the β-Hydrastinediol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of β-Hydrastinediol can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
β-Hydrastinediol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of β-Hydrastinediol involves its interaction with specific molecular targets and pathways. It is known to act as a competitive antagonist at mammalian GABA A receptors . This interaction leads to various biological effects, including its potential antitumor activity against human lung adenocarcinoma cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
β-Hydrastinediol shares a core steroidal framework with several related compounds, but key functional group differences dictate distinct physicochemical and analytical profiles. Below is a detailed comparison:
Table 1: Structural and Analytical Comparison
Key Differences
Functional Groups :
- β-Hydrastinediol’s diol structure increases polarity, making it more hydrophilic than β-Hydrastine, which contains a ketone group. This difference impacts solubility and chromatographic retention times .
- The deuterated form (±)-β-Hydrastine-d3 is used as a stable isotope-labeled internal standard to improve quantification accuracy in mass spectrometry, a technique also applied to ethinylestradiol analysis .
Analytical Challenges: β-Hydrastinediol’s low abundance in biological matrices necessitates ultra-sensitive methods, akin to those developed for ethinylestradiol, such as dansyl chloride derivatization to enhance electrospray ionization efficiency . Simultaneous detection of β-Hydrastinediol with related compounds (e.g., β-Hydrastine) requires optimized HPLC/ion-trap MS protocols to resolve structural analogs, as demonstrated in gestodene and levonorgestrel analyses .
Applications: β-Hydrastinediol is primarily a research tool, whereas β-Hydrastine has documented pharmacological activity. Hydramethylnon, despite sharing a steroidal skeleton, is functionally distinct as a fluorinated insecticide .
Research Findings and Methodological Insights
Recent studies highlight the following:
- Structural Elucidation: X-ray crystallography and 2D-NMR are critical for distinguishing β-Hydrastinediol from its enantiomers, as minor stereochemical variations significantly alter bioactivity .
- Purity Standards: Elemental analysis and high-resolution MS are mandated for novel derivatives, ensuring compliance with journal guidelines like those of the Beilstein Journal of Organic Chemistry .
- Limitations : Direct toxicological data for β-Hydrastinediol remain scarce, necessitating extrapolation from β-Hydrastine studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
